N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound is a derivative of 1,2,4-triazole, thiazole, and benzo[b][1,4]dioxine. It contains a 1,2,4-triazole ring fused with a thiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group. The compound also contains a 2,3-dihydrobenzo[b][1,4]dioxine ring substituted with a sulfonamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not provided, compounds with similar structures are often synthesized through condensation reactions or annulation of a multiple bond or thiirane ring .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 1,2,4-triazole and thiazole rings are likely to contribute to the rigidity of the molecule, while the 3,4-dimethoxyphenyl and 2,3-dihydrobenzo[b][1,4]dioxine groups could add flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole, thiazole, and sulfonamide groups. These functional groups are often involved in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar and nonpolar regions, and the specific functional groups present would all influence its properties.Scientific Research Applications
Synthesis and Characterization
- A study by Irshad et al. (2018) detailed the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives. These compounds were structurally characterized using various techniques like FT-IR, NMR, and Mass Spectrometry.
Biological Screening
- Irshad et al. (2016) conducted biological screening of ethylated sulfonamides containing the 1,4-benzodioxane moiety. They reported good inhibitory activity against lipoxygenase and moderate inhibition of acetylcholinesterase and butyrylcholinesterase.
- Another study by Abbasi et al. (2016) investigated N-substituted sulfonamides bearing a benzodioxane moiety for their antibacterial potential. They found potent therapeutic potential against various bacterial strains.
- Ghorab et al. (2016) synthesized novel sulfonamide derivatives with a 3,4-dimethoxyphenyl moiety and evaluated their anticancer activity. Some compounds showed promising activity as cytotoxic agents and as VEGFR-2 inhibitors.
Enzyme Inhibition and Antimicrobial Activity
- The work of Abbasi et al. (2019) focused on enzyme inhibitory potential. They found substantial inhibitory activity against yeast α-glucosidase and weak inhibition against acetylcholinesterase.
- Bărbuceanu et al. (2009) synthesized thiazolo[3,2-b][1,2,4]triazole derivatives with diphenylsulfone moieties and evaluated their antibacterial effects.
Antiproliferative and Anti-Inflammatory Activities
- El-Gilil (2019) designed N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents.
- Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for their potential in preventing ethanol-induced oxidative stress in mice.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various enzymes such as aromatase . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacological properties . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Similar 1,2,4-triazole derivatives have shown anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.
Pharmacokinetics
It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound might induce cytotoxic effects in cancer cells, leading to their death.
Action Environment
It is known that the biological activity of similar 1,2,4-triazole derivatives can be influenced by various factors, including the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-17-5-3-14(11-19(17)30-2)21-24-22-26(25-21)15(13-33-22)7-8-23-34(27,28)16-4-6-18-20(12-16)32-10-9-31-18/h3-6,11-13,23H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGGKRMPHINPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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